3-Amino-2-naphthoic acid

Catalog No.
S702766
CAS No.
5959-52-4
M.F
C11H9NO2
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-naphthoic acid

CAS Number

5959-52-4

Product Name

3-Amino-2-naphthoic acid

IUPAC Name

3-aminonaphthalene-2-carboxylic acid

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C11H9NO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,12H2,(H,13,14)

InChI Key

XFXOLBNQYFRSLQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-Amino-2-naphthalenecarboxylic Acid; 3-Amino-2-naphthoic Acid; 2-Amino-3-carboxynaphthalene; 2-Amino-3-naphthoic Acid; 2-Aminonaphthalene-3-carboxylic acid; 3-Amino-2-naphthalenecarboxylic Acid; 3-Amino-2-naphthoic Acid; NSC 37061;

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)N

The exact mass of the compound 3-Amino-2-naphthoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37061. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Amino-2-naphthoic acid (CAS 5959-52-4) is a bifunctional aromatic compound featuring a naphthalene core substituted with both an amino (-NH2) and a carboxylic acid (-COOH) group. This specific 2,3-substitution pattern dictates its utility as a versatile intermediate in the synthesis of specialized azo dyes, functional polymers, and fluorescent materials. Its properties, including a melting point of approximately 212-215 °C (with decomposition) and solubility in organic solvents like ethanol, are critical baseline parameters for its use in organic synthesis workflows.

Substituting 3-Amino-2-naphthoic acid with seemingly similar compounds often leads to failure in performance-critical applications. Positional isomers, such as 1-amino-2-naphthoic acid, possess different electronic distributions and steric environments, which directly alter the photoluminescent properties and coordination geometry of resulting materials. Simpler analogs like anthranilic acid lack the extended π-conjugated naphthalene system, which is essential for achieving the desired thermal stability and specific emission wavelengths in advanced polymers and fluorescent probes. Furthermore, replacing the amino group with a hydroxyl group, as in 3-hydroxy-2-naphthoic acid, removes the primary amine's unique reactivity for certain types of dye synthesis, such as those requiring a diazotization reaction site on the naphthalene core.

Isomer-Specific Emission Tuning in Luminescent Coordination Polymers

The precise positioning of the amino group is critical for tuning the optical properties of derived materials. A cadmium-based coordination polymer synthesized from 3-amino-2-naphthoic acid exhibits a strong blue-light emission maximum at 445 nm. In contrast, a similar polymer synthesized under comparable conditions using the positional isomer 1-amino-2-naphthoic acid shows an emission maximum at 415 nm. This demonstrates that the 3-amino substitution pattern produces a significant 30 nm red-shift in emission.

Evidence DimensionSolid-State Photoluminescence Emission Maximum
Target Compound Data445 nm (from Cd(II) coordination polymer)
Comparator Or Baseline1-Amino-2-naphthoic acid isomer: 415 nm (from its Cd(II) coordination polymer)
Quantified Difference30 nm red-shift compared to the 1-amino isomer
ConditionsSolid-state photoluminescence of Cd(II) coordination polymers at room temperature.

This isomer-dependent wavelength shift is a critical design parameter for developing fluorescent sensors and optoelectronic materials with precisely tuned color output.

Enables Synthesis of Amine-Functional Naphthol AS-Type Pigment Precursors

3-Amino-2-naphthoic acid serves as a unique precursor for a specific class of pigment intermediates that are not accessible from the more common analog, 3-hydroxy-2-naphthoic acid. It can be converted into 3-amino-N-aryl-2-naphthamides, which retain a reactive primary aromatic amine on the naphthalene core. The standard precursor, 3-hydroxy-2-naphthoic acid, yields traditional Naphthol AS pigments which feature a hydroxyl group at this position and lack this reactive amine handle.

Evidence DimensionAccessible Functional Groups in Naphthamide Intermediates
Target Compound DataProvides a primary aromatic amine (-NH2) group on the naphthalene ring.
Comparator Or Baseline3-Hydroxy-2-naphthoic acid (CAS 92-70-6): Provides a hydroxyl (-OH) group.
Quantified DifferenceQualitative but absolute: Presence of a reactive amine vs. a hydroxyl group.
ConditionsSynthesis of N-aryl-2-naphthamides for use as azo pigment coupling components.

Procuring this compound provides a direct synthetic route to novel pigment structures, enabling the development of azo dyes with potentially different shades, fastness, and solubility profiles.

Increased Acidity Compared to Benzenoid Analog

The extended aromatic system of the naphthalene core significantly influences the acidity of the carboxylic acid group. The pKa of the carboxylic acid in 3-amino-2-naphthoic acid is reported to be 4.15 in aqueous solution. This is substantially more acidic than its simpler benzene-based analog, anthranilic acid (2-aminobenzoic acid), which has a carboxylic acid pKa of 4.95.

Evidence DimensionAcid Dissociation Constant (pKa) of Carboxylic Acid Group
Target Compound Data4.15
Comparator Or BaselineAnthranilic acid (CAS 118-92-3): 4.95
Quantified Difference0.8 pKa units lower (more acidic) than the benzene analog.
ConditionsDilute aqueous solution at 25 °C.

This difference in acidity is critical for applications involving metal chelation, pH-sensitive formulations, and predicting reactivity in salt formation or condensation reactions, making it a non-interchangeable choice where specific binding constants are required.

Development of Wavelength-Specific Fluorescent Materials and MOFs

This compound is the correct choice when the synthetic goal is to produce metal-organic frameworks (MOFs) or coordination polymers with a specific blue emission profile (ca. 445 nm). Its use is indicated over positional isomers when a red-shifted emission relative to the 1-amino-2-naphthoic acid scaffold is a required performance characteristic for a sensor or optoelectronic device.

Synthesis of Novel Azo Pigments via Amine-Functional Intermediates

It should be procured specifically for synthetic routes targeting novel Naphthol AS-type pigments where a reactive amine handle on the coupler component is needed for subsequent modification or to achieve unique coloristic properties. It is the necessary precursor when the final pigment structure requires functionalities not achievable starting from the standard 3-hydroxy-2-naphthoic acid.

Design of Ligands and pH-Sensitive Systems Requiring Naphthalene-Core Acidity

This precursor is specified when a process or formulation requires a ligand or building block with the combined features of a naphthalene core and a carboxylic acid pKa near 4.15. It is used instead of simpler analogs like anthranilic acid when the higher acidity and larger steric/electronic footprint are necessary for chelation stability, receptor binding, or controlled pH-dependent behavior.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

187.063328530 Da

Monoisotopic Mass

187.063328530 Da

Heavy Atom Count

14

Appearance

Powder

Melting Point

216.5 °C

UNII

IV5Z0PHL5D

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5959-52-4

Wikipedia

3-amino-2-naphthoic acid

General Manufacturing Information

2-Naphthalenecarboxylic acid, 3-amino-: INACTIVE

Dates

Last modified: 08-15-2023

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